Unprecedented C2-Selectivity in Suzuki–Miyaura Coupling of 2,4-Dibromoaryl Ethers via Electron-Deficient Ligand Effect
In mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers, the JackiePhos ligand system achieves exclusive C2-selectivity, whereas electron-rich Buchwald ligands (e.g., XPhos, SPhos) produce non-selective mixtures or no conversion. The electron-deficient JackiePhos facilitates oxidative addition at the slightly more negatively charged C2–Br bond, and the use of 1,5-cyclooctadiene as a co-ligand prevents formation of non-selective Pd aggregates [1]. This selectivity is unprecedented for simple benzene derivatives with minimal steric/electronic bias between bromo groups [1].
| Evidence Dimension | Regioselectivity (C2 vs C4) in Suzuki–Miyaura coupling of 2,4-dibromoaryl ethers |
|---|---|
| Target Compound Data | Exclusive C2-selective product (complete regiocontrol) |
| Comparator Or Baseline | Electron-rich ligands (XPhos, SPhos, etc.): non-selective mixtures or no reaction |
| Quantified Difference | From non-selective or no reaction to complete C2-selectivity |
| Conditions | Mechanochemical ball-milling, Pd/JackiePhos/1,5-cod system, arylboronic acid |
Why This Matters
Enables sequential multi-functionalization of simple arene cores with precise regiocontrol, a capability not achievable with electron-rich Buchwald ligands, thereby reducing step count and waste in complex molecule synthesis.
- [1] Gao Y, Jiang J, Maeda S, Kubota K, Ito H. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chem Sci. 2025. doi:10.1039/D5SC01669J View Source
